molecular formula C25H17N B14213266 2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-84-5

2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14213266
CAS No.: 823227-84-5
M. Wt: 331.4 g/mol
InChI Key: CAUDZVALPOTWIJ-UHFFFAOYSA-N
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Description

2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound with the molecular formula C24H15N. It is a derivative of benzonitrile and contains two ethynyl groups attached to phenyl rings, which are further substituted with dimethyl groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl groups can participate in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile
  • 2-({2-[(2-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(2,3-Dimethylphenyl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to the presence of two ethynyl groups and the specific substitution pattern on the aromatic rings. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

823227-84-5

Molecular Formula

C25H17N

Molecular Weight

331.4 g/mol

IUPAC Name

2-[2-[2-[2-(2,3-dimethylphenyl)ethynyl]phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C25H17N/c1-19-8-7-13-21(20(19)2)14-15-22-9-3-4-10-23(22)16-17-24-11-5-6-12-25(24)18-26/h3-13H,1-2H3

InChI Key

CAUDZVALPOTWIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C#CC2=CC=CC=C2C#CC3=CC=CC=C3C#N)C

Origin of Product

United States

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